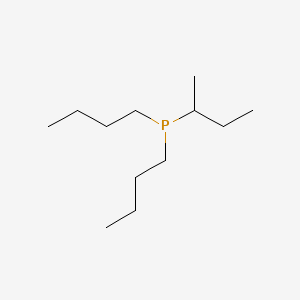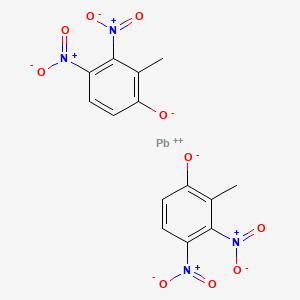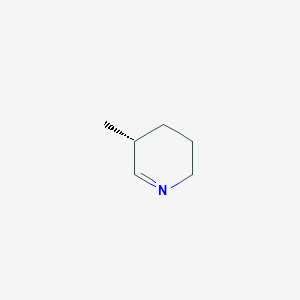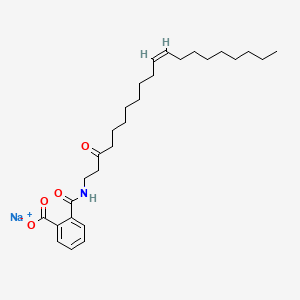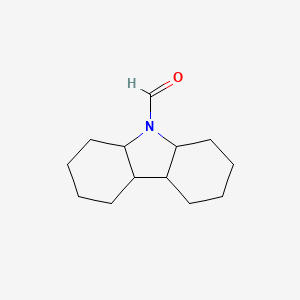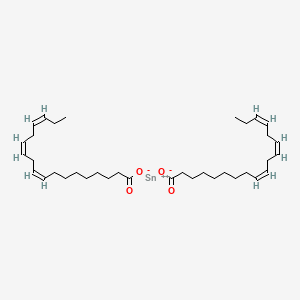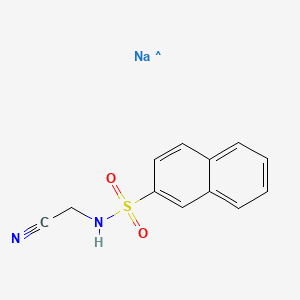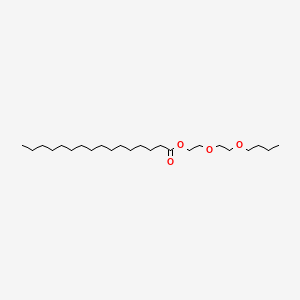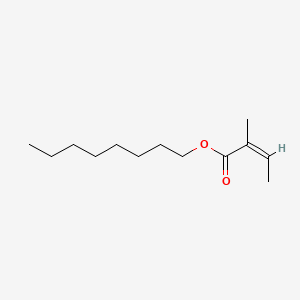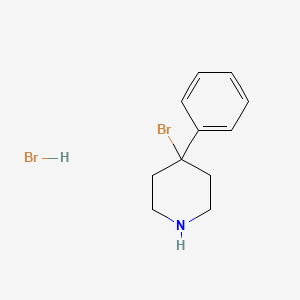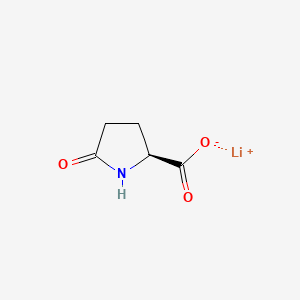
Lithium 5-oxo-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium 5-oxo-L-prolinate can be synthesized through the reaction of 5-oxo-L-proline with lithium hydroxide. The reaction typically occurs in an aqueous solution, where 5-oxo-L-proline is dissolved and then reacted with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The lithium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various acids and bases. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield different oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Lithium 5-oxo-L-prolinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium 5-oxo-L-prolinate involves its interaction with various molecular targets and pathways. In biological systems, it can influence neurotransmitter activity and intracellular signaling pathways. For example, lithium ions are known to inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3, which play roles in mood regulation and neuroprotection . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to have similar effects to other lithium compounds .
Comparison with Similar Compounds
Similar Compounds
5-oxo-L-proline: The parent compound of lithium 5-oxo-L-prolinate, which is an amino acid derivative involved in various metabolic pathways.
Lithium carbonate: A widely used lithium compound in the treatment of bipolar disorder, known for its mood-stabilizing effects.
Lithium citrate: Another lithium salt used in medical applications, particularly for mood stabilization.
Uniqueness
This compound is unique due to its specific combination of lithium and 5-oxo-L-proline, which may confer distinct biochemical properties and potential therapeutic effects.
Properties
CAS No. |
38609-04-0 |
|---|---|
Molecular Formula |
C5H6LiNO3 |
Molecular Weight |
135.1 g/mol |
IUPAC Name |
lithium;(2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 |
InChI Key |
LZDHMHVINGARJX-DFWYDOINSA-M |
Isomeric SMILES |
[Li+].C1CC(=O)N[C@@H]1C(=O)[O-] |
Canonical SMILES |
[Li+].C1CC(=O)NC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


